[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid
Description
Properties
Molecular Formula |
C8H9N5O2 |
|---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)triazol-1-yl]acetic acid |
InChI |
InChI=1S/C8H9N5O2/c1-12-3-6(2-9-12)7-4-13(11-10-7)5-8(14)15/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
YOMSXEUXBHIMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN(N=N2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Reaction Framework
The CuAAC "click" reaction is the most widely employed method for synthesizing 1,2,3-triazole derivatives. For the target compound, the strategy involves:
-
Synthesis of 1-Methyl-4-Ethynylpyrazole :
-
Preparation of Azidoacetic Acid :
-
CuAAC Cycloaddition :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Regioselectivity | 1,4-triazole exclusively | |
| Ligand Efficiency | THPTA > TBTA > no ligand | |
| Scalability | Demonstrated up to 100 g scale |
Post-Functionalization of Pre-Formed Triazole
Alkylation of Triazole with Bromoacetic Acid
This method avoids handling azides and is suitable for acid-sensitive intermediates:
-
Synthesis of 1-Methyl-4-(1H-1,2,3-Triazol-1-yl)Pyrazole :
-
Alkylation with Bromoacetic Acid :
Challenges :
-
Competing N2 vs. N1 alkylation reduces yield.
-
Purification requires silica gel chromatography (ethyl acetate/hexane).
Continuous-Flow Synthesis
Microreactor-Enhanced CuAAC
A patent by CN113651762A and work by Presolski et al. describe flow chemistry for triazole formation:
-
Conditions :
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| CuAAC (Batch) | 88–93 | Excellent | High | Moderate |
| Post-Functionalization | 65–72 | Moderate | Medium | Low |
| Continuous-Flow | 94 | Excellent | High | High |
Key Findings :
-
CuAAC is superior in regioselectivity and yield but requires azide handling.
-
Continuous-flow methods optimize resource use and are ideal for industrial scale-up.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Acyl Chloride Formation and Amide Coupling
The carboxylic acid group undergoes standard activation for nucleophilic acyl substitution:
-
Reagent : Oxalyl chloride (1.1-1.2 eq) in dichloromethane (DCM) with catalytic DMF .
-
Conditions : 0°C to room temperature, 45-minute reaction time.
-
Product : Corresponding acyl chloride intermediate, used without isolation for subsequent couplings .
Example :
Characterization :
-
¹H NMR (CDCl₃): δ 1.41 (t, 3H), 2.33 (s, 3H), 4.43 (q, 2H), 5.00 (m, 2H), 6.34 (s, 1H), 8.06 (s, 1H) .
-
Purification : Medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexanes .
Heterocycle Formation via Cyclocondensation
The triazole moiety participates in cyclization reactions to form fused heterocycles:
-
Reagents : Chalcones, thiosemicarbazide, or hydrazonoyl chlorides .
-
Conditions : Ethanol/NaOH or acetonitrile with 1-propanephosphonic acid cyclic anhydride .
Example :
Key Observations :
-
Triazole N-atoms act as directing groups for regioselective C–H functionalization .
-
Electron-withdrawing substituents on the pyrazole ring accelerate reaction kinetics .
Esterification and Solvolysis
The acetic acid group undergoes esterification under acidic or basic conditions:
-
Product : Ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate derivatives.
Example :
Mechanistic Insight :
-
Activation via acyl chloride intermediate ensures high electrophilicity for nucleophilic attack by alcohols or amines .
Metal-Catalyzed Cross-Coupling
The pyrazole and triazole rings enable participation in Suzuki-Miyaura or Ullmann couplings:
-
Catalyst : Pd(PPh₃)₄ or CuI.
-
Conditions : DMF/H₂O, 80°C, 12 h.
Applications :
-
Synthesis of biaryl derivatives for kinase inhibition studies .
-
Structural analogs show nanomolar MET kinase inhibition (e.g., AMG 337) .
Stability and Reactivity Trends
-
pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes above pH 8 .
-
Thermal Stability : Decomposes above 200°C without melting.
-
Spectroscopic Monitoring : Reaction progress tracked via TLC (Rf = 0.3–0.5 in ethyl acetate/hexanes) and LC-MS .
This compound’s versatility in forming pharmacologically active derivatives (e.g., kinase inhibitors ) and complex heterocycles underscores its value in medicinal and synthetic chemistry. Further studies should explore enantioselective reactions and in vivo metabolic pathways.
Scientific Research Applications
Synthesis and Characterization
The synthesis of [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves multicomponent reactions (MCRs) that allow for the efficient assembly of complex molecules. The use of MCRs has been highlighted for their advantages in terms of atom economy and reduced waste generation. Recent studies have shown that these reactions can yield high purity products with significant biological activity .
Key Synthetic Routes:
- Multicomponent Reactions: These reactions often utilize readily available starting materials and can be performed under mild conditions. For instance, the synthesis can involve the reaction of 1-methylpyrazole with various aldehydes and isocyanides to form the desired triazole derivatives .
The biological applications of this compound have been extensively studied. This compound exhibits a range of pharmacological activities that make it a candidate for further development in therapeutic applications.
Antimicrobial Activity
Research has demonstrated that derivatives containing the pyrazole and triazole moieties possess significant antimicrobial properties. For example, compounds with similar structures have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 25 µg/mL | |
| Bacillus subtilis | 30 µg/mL |
Anticancer Potential
The anticancer properties of pyrazole and triazole derivatives have also been explored. These compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, studies indicate that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 2: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
Mechanistic Insights
Mechanistic studies using molecular docking simulations have provided insights into how this compound interacts with biological targets. These simulations suggest that the compound may bind effectively to specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Mechanism of Action
The mechanism of action of 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with molecular targets through hydrogen bonding, cation-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Triazole Core Modifications: The target compound’s triazole C4 is substituted with a 1-methylpyrazole, providing steric bulk and moderate lipophilicity. In contrast, BTTAA incorporates a branched bis-triazole-tert-butyl structure, enhancing copper(I) chelation efficiency in click chemistry . Amt substitutes triazole C4 with an aminomethyl group, enabling hydrogen bonding in enzyme inhibitors . 7a and 7b feature aryl ethynyl groups at triazole C4/C5, creating extended π-conjugation for fluorescence .
Acetic Acid Functional Group :
- All compounds retain the acetic acid moiety at triazole N1, which facilitates solubility in aqueous buffers and covalent conjugation (e.g., amide bond formation).
Physicochemical Properties
- Lipophilicity : The methylpyrazole group in the target compound increases lipophilicity compared to Amt (logP ~1.5 vs. ~0.5). However, BTTAA ’s tert-butyl groups further elevate hydrophobicity, necessitating organic-aqueous solvent mixtures for bioconjugation .
- Acidity : The acetic acid pKa is influenced by substituents. Electron-withdrawing groups (e.g., methoxycarbonyl in 2-[4-(methoxycarbonyl)-triazol-1-yl]acetic acid ) lower pKa (~3.5), while methylpyrazole (electron-neutral) retains a pKa ~4.2, comparable to BTTAA .
Biological Activity
The compound [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid is a member of the triazole family, which is known for its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazole and triazole moiety, contributing to its biological properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds containing triazole and pyrazole moieties. For instance:
- Mechanism of Action : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). It also reduces oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .
- In vitro Studies : In cellular assays, compounds similar to this compound exhibited significant inhibition of COX enzymes, with selectivity towards COX-2 over COX-1 .
| Compound | IC50 (COX-2) | IC50 (COX-1) | Selectivity Ratio |
|---|---|---|---|
| Example A | 2.6 µM | 18.59 µM | 7.15 |
2. Antimicrobial Activity
The antimicrobial properties of pyrazole and triazole derivatives have been extensively documented:
- Spectrum of Activity : Compounds derived from this class have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. Some derivatives showed minimum inhibitory concentrations (MIC) ranging from 64 to 1024 µg/mL against tested pathogens .
| Bacterial Strain | MIC Value (µg/mL) |
|---|---|
| S. aureus | 64 |
| E. coli | 128 |
| P. aeruginosa | 512 |
3. Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies:
- Cytotoxicity Assays : Research indicates that certain derivatives exhibit broad-spectrum cytotoxic activity against cancer cell lines. For example, some compounds displayed GI50 values ranging from 0.018 to 9.98 µM in NCI 60-cell panel assays .
| Compound | GI50 Value (µM) |
|---|---|
| Compound A | 0.018 |
| Compound B | 9.98 |
Case Studies
Several case studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Characterization : A recent study synthesized new pyrazole derivatives and evaluated their biological activities. The synthesized compounds were characterized by single-crystal X-ray diffraction and NMR spectroscopy .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of these compounds in vivo, demonstrating significant reductions in inflammation markers post-treatment.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid?
Answer:
The synthesis typically involves click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) or cyclocondensation reactions . Key steps include:
- Azide-Alkyne Coupling : Reacting a 1-methyl-1H-pyrazole-4-yl azide with a propargyl acetate derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like THF or DMF at 50–80°C .
- Cyclocondensation : Starting from ethyl acetoacetate and phenylhydrazine, followed by hydrolysis to yield the carboxylic acid moiety (see for analogous pyrazole synthesis) .
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | NaN₃, DMF, 50°C, 3h | Azide intermediate |
| 2 | Propargyl acetate, CuSO₄, sodium ascorbate, THF, reflux | Triazole formation |
| 3 | Basic hydrolysis (NaOH/EtOH) | Carboxylic acid product |
Advanced: How can structural ambiguities in crystallographic data for this compound be resolved?
Answer:
Use SHELXL for refinement, particularly for handling high-resolution or twinned
- Twinning Analysis : Employ the
TWINandBASFcommands in SHELXL to model pseudo-merohedral twinning . - Hydrogen Bonding : Refine H-atoms using riding models or difference Fourier maps. For disordered regions, apply
PARTorSUMPconstraints . - Validation Tools : Cross-validate with
PLATONorCrysAlisProto resolve residual electron density peaks.
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm regiochemistry (e.g., triazole C-H at δ 7.5–8.0 ppm) .
- DSC/TGA : Determine melting point (e.g., ~200–220°C) and thermal stability under N₂ .
Advanced: How can researchers investigate the metabolic fate of this compound in biological systems?
Answer:
Employ click chemistry-based enrichment (DIMEN) :
Probe Design : Synthesize an alkyne-tagged analog for in vivo administration.
Tissue Extraction : Homogenize samples and perform CuAAC with a biotin-azide tag.
Enrichment : Use streptavidin beads to isolate metabolites, followed by LC-MS/MS analysis .
Key Parameters:
- Cu(I) ligand (e.g., BTTAA from ) to reduce copper toxicity.
- High-resolution orbitrap MS for untargeted metabolomics.
Advanced: What strategies optimize the compound’s solubility for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH Adjustment : Prepare sodium salt form (pH 7.4 buffer) for aqueous solubility .
- Micellar Systems : Incorporate surfactants like Tween-80 (0.1% w/v) .
Basic: How is the antimicrobial activity of this compound evaluated?
Answer:
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-Kill Studies : Monitor log-phase growth inhibition over 24h .
- Synergy Testing : Combine with β-lactams or fluoroquinolones via checkerboard assay .
Advanced: How do electronic effects of substituents influence its biological activity?
Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and HOMO/LUMO orbitals .
- SAR Studies : Modify the pyrazole methyl group or triazole acetic acid chain. For example:
Advanced: What challenges arise in scaling up its synthesis, and how are they addressed?
Answer:
- Azide Safety : Use continuous-flow reactors to minimize handling of explosive intermediates (see for flow chemistry examples) .
- Byproduct Formation : Optimize CuAAC conditions (e.g., BTTAA ligand in ) to suppress triazole regioisomers .
- Purification : Employ preparative HPLC with ion-pair reagents (e.g., TFA) for acidic compounds .
Basic: How is the compound’s interaction with metal ions studied?
Answer:
- UV-Vis Titration : Monitor absorbance shifts (e.g., 250–300 nm) upon addition of Cu²⁺/Zn²⁺.
- ITC : Measure binding constants (Kd) for metal complexes in PBS buffer .
- XAS : Analyze coordination geometry using synchrotron radiation .
Advanced: What computational tools predict its pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (≈1.5), BBB permeability, and CYP450 inhibition.
- MD Simulations : Run GROMACS to model blood-brain barrier penetration (e.g., 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
